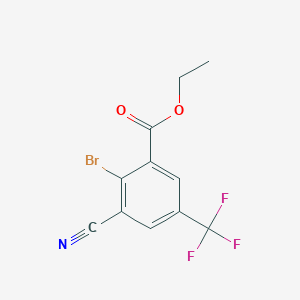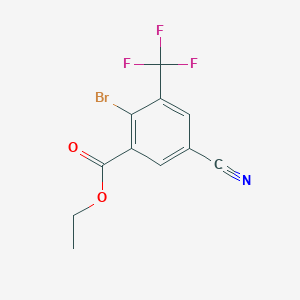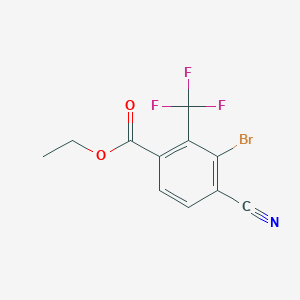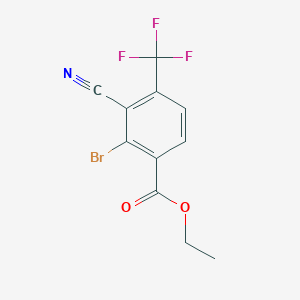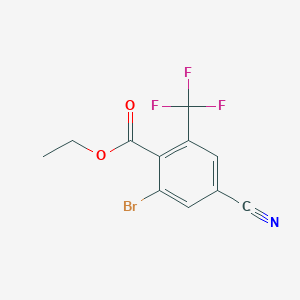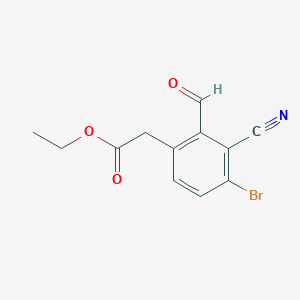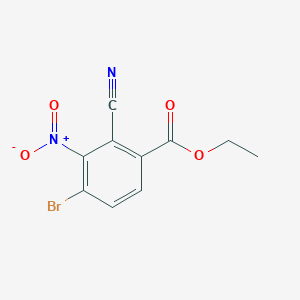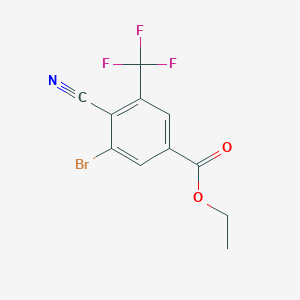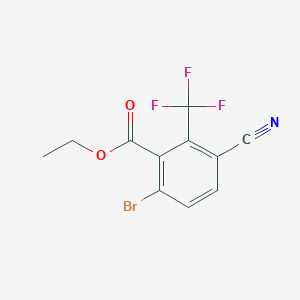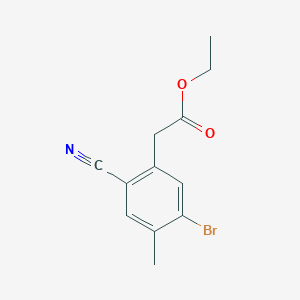
Ethyl 5-bromo-2-cyano-4-methylphenylacetate
Übersicht
Beschreibung
Ethyl 5-bromo-2-cyano-4-methylphenylacetate (EBMCMPA) is an ester that has been widely studied due to its potential applications in various scientific fields. EBMCMPA is a colorless, crystalline solid with a melting point of 81°C and a boiling point of 216°C. It is notable for its unique properties, such as its high solubility in organic solvents and its strong resistance to hydrolysis. EBMCMPA has been studied for its potential use as a reagent in organic synthesis, as a catalyst for various chemical reactions, and for its potential applications in biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-2-cyano-4-methylphenylacetate has been studied for its potential applications in various scientific fields. For example, it has been used as a reagent in organic synthesis for the preparation of various compounds. Ethyl 5-bromo-2-cyano-4-methylphenylacetate has also been used as a catalyst for a variety of chemical reactions, such as the Heck reaction and the Suzuki-Miyaura coupling reaction. In addition, Ethyl 5-bromo-2-cyano-4-methylphenylacetate has been studied for its potential applications in biochemistry and pharmacology. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromo-2-cyano-4-methylphenylacetate is not fully understood. However, it is believed that the ester is hydrolyzed by enzymes in the body, resulting in the release of the active ingredient 5-bromo-2-cyano-4-methylphenylacetic acid. This acid is then believed to interact with various proteins and enzymes in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
Ethyl 5-bromo-2-cyano-4-methylphenylacetate has been studied for its potential biochemical and physiological effects. It has been shown to have potent anti-inflammatory and analgesic effects, and it has also been shown to have anti-cancer properties. In addition, Ethyl 5-bromo-2-cyano-4-methylphenylacetate has been shown to have antioxidant and neuroprotective effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-bromo-2-cyano-4-methylphenylacetate has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is highly soluble in organic solvents. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. Ethyl 5-bromo-2-cyano-4-methylphenylacetate is a relatively toxic compound, and it can be corrosive to some materials. In addition, it can be difficult to work with due to its low melting point.
Zukünftige Richtungen
Ethyl 5-bromo-2-cyano-4-methylphenylacetate has potential for use in a variety of scientific fields. It could be used as a reagent in organic synthesis, as a catalyst for various chemical reactions, and for its potential applications in biochemistry and pharmacology. In addition, Ethyl 5-bromo-2-cyano-4-methylphenylacetate could be studied for its potential use in the treatment of various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, Ethyl 5-bromo-2-cyano-4-methylphenylacetate could be studied for its potential use as an antioxidant and neuroprotective agent.
Eigenschaften
IUPAC Name |
ethyl 2-(5-bromo-2-cyano-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-5-11(13)8(2)4-10(9)7-14/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXACLEUSXKUBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C(=C1)Br)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-cyano-4-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



